N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide
Description
N-[(E)-(4-Methoxyphenyl)methylideneamino]hexadecanamide is a synthetic fatty acid amide derivative characterized by a hexadecanamide backbone, a (4-methoxyphenyl)methylideneamino (Schiff base) group, and an E-configuration at the imine bond. This structure combines lipophilicity from the long alkyl chain with the electron-donating methoxy group, which influences its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C24H40N2O2 |
|---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide |
InChI |
InChI=1S/C24H40N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(27)26-25-21-22-17-19-23(28-2)20-18-22/h17-21H,3-16H2,1-2H3,(H,26,27)/b25-21+ |
InChI Key |
NYGISPOKSBCRJA-NJNXFGOHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide typically involves the reaction of 4-methoxybenzaldehyde with hexadecanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s uniqueness lies in its imine-linked methoxyphenyl group and hexadecanamide chain. Below is a comparative analysis with key analogs:
*Estimated based on structural analogs.
Key Differentiators and Research Implications
- Methoxy vs. Halogen Substituents : The 4-methoxy group’s electron-donating nature stabilizes the imine bond compared to electron-withdrawing halogens (e.g., Br), affecting hydrolysis rates and biological target interactions .
- Schiff Base vs.
- Chain Length and Functional Groups: The C16 chain ensures membrane permeability, while substituents like diethylaminoethyl or hydroxy groups alter solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
